molecular formula C9H14N2 B046253 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 118959-62-9

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No. B046253
M. Wt: 150.22 g/mol
InChI Key: KXOHPRHOYYETRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives often involves condensation reactions, nucleophilic substitutions, and cyclization steps. For instance, the direct asymmetric intramolecular aza-Friedel-Crafts reaction has been employed for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities (He et al., 2011). Additionally, polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds can be synthesized via sequential reactions, demonstrating the adaptability of this core structure in generating diverse compounds (Baron et al., 2005).

Molecular Structure Analysis

The molecular structure of 1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is characterized by a fused ring system that includes a tetrahydropyrrolo and a pyrazine ring. This structure is crucial for its reactivity and the formation of various derivatives. The presence of substituents on the tetrahydropyrrolo[1,2-a]pyrazine framework significantly influences its chemical properties and biological activities.

Chemical Reactions and Properties

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions are facilitated by the compound's heterocyclic structure, allowing for the synthesis of a wide range of chemically and biologically active derivatives. For example, tetrahydropyrido[3,4-b]pyrazine scaffolds can be synthesized from pentafluoropyridine, showcasing the compound's versatility in organic synthesis (Sandford et al., 2005).

Scientific Research Applications

  • Asymmetric Synthesis : It is useful in the asymmetric synthesis of 1,2,3,4-tetrahydropyrrole[1,2-a]pyrazines, contributing to the field of organic synthesis (Gualandi et al., 2011).

  • Synthesis of Novel Analogues : It acts as a key starting material for synthesizing novel analogues, demonstrating its importance in developing new chemical entities (Voievudskyi et al., 2016).

  • Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives like tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines show potential as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).

  • Inhibitors for Histone Deacetylase : It has been used to derive inhibitors selective for the HDAC6 isoform, showing potential in cellular modulation and therapeutic applications (Blackburn et al., 2014).

  • Antiarrhythmic Properties : Compounds like 2-(2′-R-2′-Hydroxyethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have demonstrated antiarrhythmic properties, highlighting its potential in cardiovascular drug development (Likhosherstov et al., 2003).

  • Antitumor Activity : Some derivatives have shown antitumor activity in vivo experiments, contributing to the field of oncology (Temple & Rener, 1989).

properties

IUPAC Name

1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-8-9-4-3-6-11(9)7-5-10-8/h3-4,6,8,10H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOHPRHOYYETRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390184
Record name 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

CAS RN

118959-62-9
Record name 1-ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Gualandi, L Cerisoli, M Monari, D Savoia - Synthesis, 2011 - thieme-connect.com
The reactions of 1-(2-haloethyl) pyrrole-2-carbaldehydes with (1S)-1-phenylglycinol or (1S)-valinol gave the corresponding fused tricyclic oxazolidines as single diastereomers from …
Number of citations: 5 www.thieme-connect.com

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